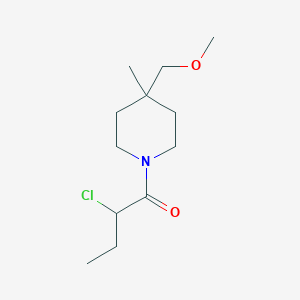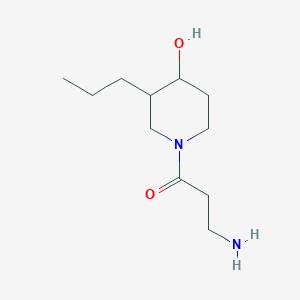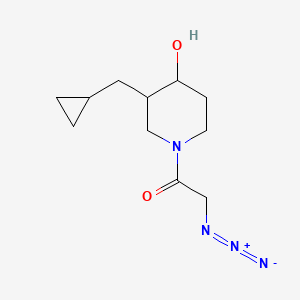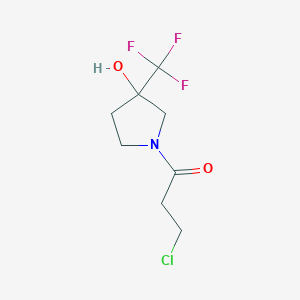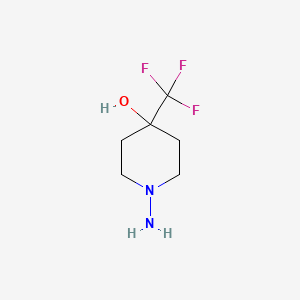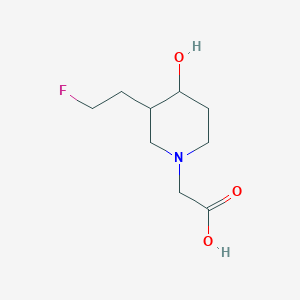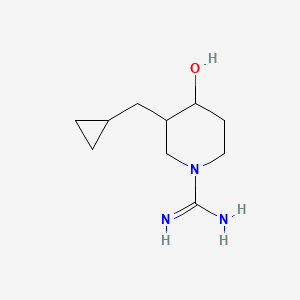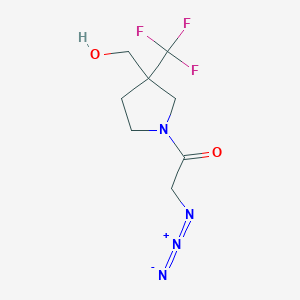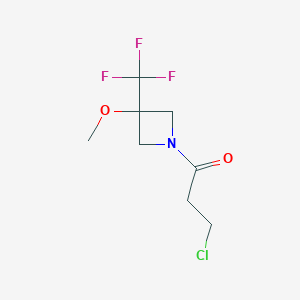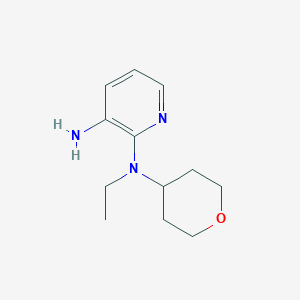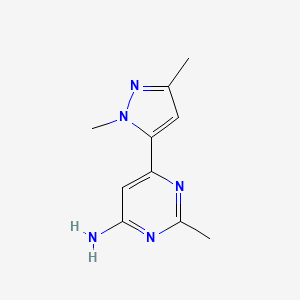
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine
説明
The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine” is a nitrogen-containing heterocyclic compound . It is related to a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . These compounds have been tested for their antiviral and antitumoral activity .
Synthesis Analysis
The compound can be synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis involves intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups at the 1 and 3 positions, and a 2-methylpyrimidin-4-amine group at the 5 position .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been tested for their antiviral and antitumoral activity . The activity of these compounds can be tuned by making subtle structural variations on the phenyl moiety .科学的研究の応用
Drug Design and Pharmacology
This compound exhibits a structure that is conducive to binding with various biological targets due to the presence of a pyrazole ring, which is known for its pharmacological relevance. In drug design, it can be utilized to develop new medications with potential antibacterial, antifungal, anti-inflammatory, and antitumor properties . The pyrazole moiety, in particular, has been associated with anti-inflammatory and antimicrobial activities, making it a valuable scaffold in pharmacological research .
Antileishmanial and Antimalarial Therapies
Derivatives of this compound have shown promise in treating tropical diseases like leishmaniasis and malaria. The pyrazole core structure is known to contribute to potent antileishmanial and antimalarial activities, which could lead to the development of new therapeutic agents for these diseases .
Biochemistry Research
In biochemistry, this compound can serve as a precursor for synthesizing various bioactive molecules. Its derivatives could be used to study enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. The pyrazole ring’s ability to mimic certain biological structures makes it useful for probing biological systems .
Agricultural Chemistry
The pyrazole derivatives are known to possess properties that can be harnessed to develop new pesticides or herbicides. Their potential antibacterial and antifungal activities could translate into protective agents for crops, contributing to increased agricultural productivity .
Safety and Hazards
The safety data sheet for a related compound, N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that leads to their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
特性
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDDWWOKJPTEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



